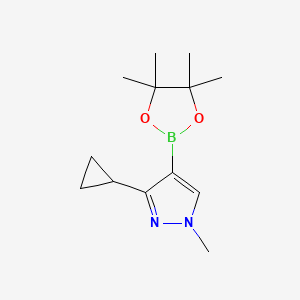![molecular formula C15H15NO6S B2740921 2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 1796995-80-6](/img/structure/B2740921.png)
2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a unique chemical provided to early discovery researchers . It has a linear formula of C19H13NO5S . The compound has a molecular weight of 367.383 . The CAS Number is 5551-72-4 .
Molecular Structure Analysis
The compound’s structure can be represented by the SMILES stringCc1ccc(cc1)S(=O)(=O)ON2C(=O)c3ccccc3C2=O . This represents the arrangement of atoms and their connectivity in the molecule.
Scientific Research Applications
Antimicrobial Activity
This compound has been found to have antimicrobial properties. In a study, it was identified as a potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory activities. It showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
COX Inhibitory Activity
The compound has been assessed for its COX inhibitory activities. A molecular modeling study for this compound into COX-2 active site was correlated with the results of in vitro COX-2 inhibition assays .
Nitric Oxide Release
Compounds similar to this one were found to release moderate amounts of nitric oxide (NO) to decrease the side effects associated with selective COX-2 inhibitors .
properties
IUPAC Name |
(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-8-2-4-9(5-3-8)23(19,20)22-16-14(17)12-10-6-7-11(21-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBAARVSTLNNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3C4CCC(C3C2=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylphenyl)sulfonyl]oxy}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B2740838.png)
![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2740839.png)
![N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2740840.png)
![N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2740841.png)



![7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2740852.png)
![Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2740853.png)


![2-Chloro-N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methylpropanamide](/img/structure/B2740858.png)
![1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740860.png)
![(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one](/img/structure/B2740861.png)